molecular formula C5H11N3O3 B115572 Azoxybacilin CAS No. 157998-96-4

Azoxybacilin

Cat. No. B115572
M. Wt: 161.16 g/mol
InChI Key: KFZWEFIJHQUPCM-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azoxybacilin is a chemical compound that has been extensively studied for its potential use as an antibiotic. This compound has shown promising results in scientific research and has been found to have a unique mechanism of action that makes it a potentially valuable addition to the arsenal of antibiotics currently available. In

Scientific Research Applications

Antifungal Properties and Mode of Action

  • Antifungal Activity : Azoxybacilin, derived from Bacillus cereus, exhibits significant antifungal properties, particularly against mycelial fungi like Aspergillus and yeast such as Saccharomyces cerevisiae. It does not show antibacterial activity, indicating its specificity as an antifungal agent (Aoki et al., 1994).
  • Mode of Action : It inhibits the incorporation of sulfate into yeast cells, specifically impacting the induction of enzymes for sulfate assimilation. Azoxybacilin interferes with the regulation of sulfite reductase activity by affecting the transcriptional activation of genes responsible for sulfate assimilation (Aoki et al., 1996).

Chemical Synthesis and Structural Relationships

  • Synthesis and Derivatives : The chemical synthesis of azoxybacilin and its derivatives has been achieved, providing insights into its structure-activity relationships. Derivatives like Ro 09-1824 exhibit more potent antifungal activity and a broader spectrum compared to azoxybacilin itself (Ohwada et al., 1994).

Therapeutic Potential and Design

  • Antifungal Target Identification : By exploring the effects of azoxybacilin on mutant strains of fungi, it has been identified that azoxybacilin targets the sulfate assimilation pathway. This discovery paves the way for designing derivatives that can overcome limitations like antagonism by methionine (Aoki et al., 1995).
  • Labelled Synthesis : The creation of labelled azoxybacilin, such as (3H)-azoxybacilin, has been achieved, which could be valuable for further research and development in antifungal therapy (Huguenin & Shimma, 1996).

properties

CAS RN

157998-96-4

Product Name

Azoxybacilin

Molecular Formula

C5H11N3O3

Molecular Weight

161.16 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-methylimino-oxidoazanium

InChI

InChI=1S/C5H11N3O3/c1-7-8(11)3-2-4(6)5(9)10/h4H,2-3,6H2,1H3,(H,9,10)/t4-/m0/s1

InChI Key

KFZWEFIJHQUPCM-BYPYZUCNSA-N

Isomeric SMILES

CN=[N+](CC[C@@H](C(=O)O)N)[O-]

SMILES

CN=[N+](CCC(C(=O)O)N)[O-]

Canonical SMILES

CN=[N+](CCC(C(=O)O)N)[O-]

synonyms

Azoxybacilin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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